2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane

Description

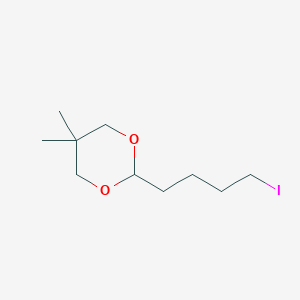

2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane is a cyclic acetal derivative featuring a 1,3-dioxane ring substituted with two methyl groups at the 5-position and a 4-iodobutyl chain at the 2-position. This compound belongs to a broader class of 5,5-dimethyl-1,3-dioxane derivatives, which are widely utilized as intermediates in organic synthesis, pharmaceuticals, and materials science. Its iodine substituent enhances reactivity in nucleophilic substitutions, making it valuable for constructing complex molecules .

Properties

IUPAC Name |

2-(4-iodobutyl)-5,5-dimethyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19IO2/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFUSAQYSJHDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCI)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694748 | |

| Record name | 2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402480-06-2 | |

| Record name | 2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The 5,5-dimethyl-1,3-dioxane scaffold is highly modular, with variations in substituents at the 2-position significantly altering chemical and physical properties. Key analogs include:

Key Observations :

- Halogenated Derivatives : Iodo and bromo analogs (e.g., 2-(4-iodobutyl) and 2-(3-bromopropyl)) exhibit enhanced electrophilicity, favoring SN2 reactions. The iodine atom’s larger size and lower electronegativity compared to bromine may reduce reaction activation energy .

- Aromatic Substitutions : Phenyl or dichlorophenyl groups (e.g., 2-(2,4-dichlorophenyl)) introduce steric bulk and π-π interactions, impacting solubility and biological activity .

- Aliphatic Aldehydes : The butanal substituent in 5,5-dimethyl-1,3-dioxane-2-butanal enables carbonyl-based reactions, such as condensations, for drug synthesis .

Comparative Reaction Yields :

Physicochemical Properties

- Thermal Stability : Quantum chemical studies indicate that 5,5-dimethyl-1,3-dioxane derivatives require activation energies of ~19–21 kcal/mol for isomerization, suggesting stability below 200°C .

- Solubility : Aliphatic derivatives (e.g., 2-iodobutyl) are more soluble in polar aprotic solvents (DMF, acetone) than aromatic analogs .

- Reactivity : Iodine’s polarizable nature enhances nucleophilic substitution rates compared to bromine or chlorine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.